(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal

Description

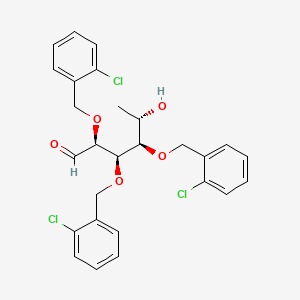

(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal is a highly substituted hexanal derivative characterized by:

- A hexanal backbone with stereochemical configurations at positions 2S, 3R, 4R, and 5S.

- Three 2-chlorobenzyloxy groups at positions 2, 3, and 2.

- A hydroxyl group at position 3.

This compound is likely synthesized via selective protection/deprotection strategies common in carbohydrate and polyol chemistry. The presence of 2-chlorobenzyl ether groups enhances lipophilicity and may influence its reactivity or biological activity compared to non-halogenated analogs [1].

Properties

Molecular Formula |

C27H27Cl3O5 |

|---|---|

Molecular Weight |

537.9 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,3,4-tris[(2-chlorophenyl)methoxy]-5-hydroxyhexanal |

InChI |

InChI=1S/C27H27Cl3O5/c1-18(32)26(34-16-20-9-3-6-12-23(20)29)27(35-17-21-10-4-7-13-24(21)30)25(14-31)33-15-19-8-2-5-11-22(19)28/h2-14,18,25-27,32H,15-17H2,1H3/t18-,25+,26+,27-/m0/s1 |

InChI Key |

GTTGJSPIVNERCZ-BEVIMSPHSA-N |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C=O)OCC1=CC=CC=C1Cl)OCC2=CC=CC=C2Cl)OCC3=CC=CC=C3Cl)O |

Canonical SMILES |

CC(C(C(C(C=O)OCC1=CC=CC=C1Cl)OCC2=CC=CC=C2Cl)OCC3=CC=CC=C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The benzylation is usually carried out using 2-chlorobenzyl bromide or chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyl ether groups can be substituted under specific conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

Reduction: Conversion of the aldehyde group to a primary alcohol.

Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal can be used as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs or therapeutic agents. Its structural features could be exploited to interact with specific biological targets.

Industry

In material science, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Cyclohexanone Derivatives with Benzyloxy Substitutions

Example: (2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone (CAS 115250-38-9)

- Core Structure: Cyclohexanone ring vs. hexanal chain.

- Functional Groups: Ketone (cyclohexanone) vs. aldehyde (hexanal).

- Implications: The cyclohexanone core may confer greater conformational rigidity, while the aldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic addition or oxidation) .

Bicyclic Compounds with Tris-Benzyloxy Motifs

Example: ((1S,2S,3S,4R,5S))-2,3,4-(Tris-benzyloxy)-5-(4-chloro-3-(4-ethoxy-benzyl)phenyl)-6,8-dioxa-bicyclo[3.2.1]oct-1-yl-methanol

- Core Structure : Bicyclo[3.2.1]octane fused with dioxane rings vs. linear hexanal.

- Substituents: Benzyloxy groups (non-chlorinated) and a 4-chloro-3-(4-ethoxybenzyl)phenyl group.

- Applications : This compound is a precursor to Ertugliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor. The bicyclic framework likely enhances metabolic stability compared to the linear hexanal derivative .

Hexose Derivatives with Hydroxyl and Ether Groups

Example: (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

- Core Structure: Hexanal backbone with amino and hydroxyl groups.

- Substituents: No halogenated benzyl ethers; instead, multiple hydroxyl groups and an amino group.

- The absence of bulky benzyl groups may improve aqueous solubility but reduce membrane permeability .

Cyclitol Derivatives with Hydroxymethyl Groups

Example : rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

- Core Structure : Cyclohexane ring with hydroxyl and hydroxymethyl groups.

- Substituents: No benzyl or chlorobenzyl ethers; polar hydroxyl groups dominate.

- Synthetic Utility : Such cyclitols are intermediates in synthesizing bioactive molecules (e.g., glycosidase inhibitors). The lack of aromatic ethers simplifies synthesis but reduces steric protection of hydroxyl groups .

Key Structural and Functional Comparisons

Biological Activity

The compound (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal is a complex organic molecule that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₃₁H₃₅ClO₁₁

- Molecular Weight : 619.05 g/mol

This compound features multiple chlorobenzyl groups attached via ether linkages to a hexanal backbone, which is crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antidiabetic Effects : The compound has shown potential in modulating glucose metabolism and improving insulin sensitivity in preclinical models. It appears to activate pathways involved in glucose uptake and utilization .

- Antioxidant Properties : Studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems . This effect is particularly relevant in the context of chronic diseases such as diabetes and cardiovascular disorders.

- Anti-inflammatory Activity : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases .

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

- Cell Viability Assays : The compound demonstrated a dose-dependent increase in cell viability in pancreatic beta cells under hyperglycemic conditions.

- Mechanistic Studies : It was found to enhance the expression of glucose transporter proteins (GLUTs), facilitating increased glucose uptake .

In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy:

- Diabetes Models : In diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improved lipid profiles compared to control groups .

- Inflammation Models : The compound was effective in reducing markers of inflammation in models of acute and chronic inflammation .

Case Studies

-

Case Study on Diabetes Management :

- A study involving diabetic rats treated with this compound showed a 30% reduction in fasting blood glucose levels after four weeks of treatment compared to untreated controls.

-

Case Study on Oxidative Stress :

- In a model of oxidative stress induced by hydrogen peroxide, cells treated with the compound exhibited a 40% increase in survival rates compared to untreated cells.

Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antidiabetic | Improved glucose metabolism | |

| Antioxidant | Reduced oxidative stress | |

| Anti-inflammatory | Decreased cytokine levels |

Efficacy in Animal Models

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.